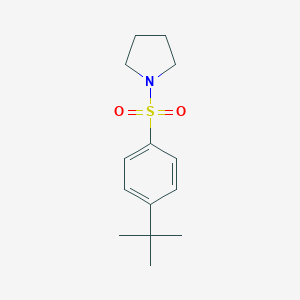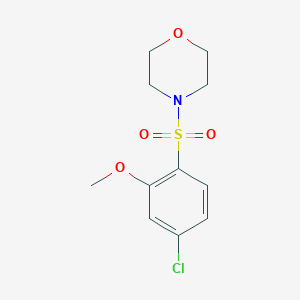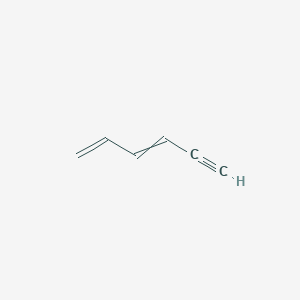
1,3-Hexadien-5-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Hexadien-5-yne, also known as this compound, is an organic compound with the molecular formula C₆H₆. It is a colorless liquid with a distinct odor and is known for its unique structure, which includes both double and triple bonds.
Vorbereitungsmethoden
1,3-Hexadien-5-yne can be synthesized through several methods. One common synthetic route involves the reaction of 4-hexyn-3-one with sodium acetylide in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields this compound as the primary product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.
Analyse Chemischer Reaktionen
1,3-Hexadien-5-yne undergoes a variety of chemical reactions due to the presence of both double and triple bonds. Some of the key reactions include:
Oxidation: this compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo substitution reactions, particularly at the triple bond, with reagents such as halogens or hydrogen halides.
Cyclization: The compound can undergo cyclization reactions to form aromatic compounds, such as benzene derivatives, under specific conditions
Wissenschaftliche Forschungsanwendungen
1,3-Hexadien-5-yne has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various intermediates in organic reactions.
Materials Science: The compound is used in the development of new materials, including polymers and coatings, due to its ability to undergo polymerization reactions.
Chemical Research: This compound is studied for its reactivity and potential use in developing new synthetic methodologies
Wirkmechanismus
The mechanism of action of 1,3-Hexadien-5-yne in chemical reactions involves the interaction of its double and triple bonds with various reagents. The compound’s reactivity is influenced by the electron density around these bonds, which can be manipulated through the use of catalysts and specific reaction conditions. The molecular targets and pathways involved in its reactions depend on the type of reaction being carried out, such as oxidation, reduction, or cyclization .
Vergleich Mit ähnlichen Verbindungen
1,3-Hexadien-5-yne can be compared to other similar compounds, such as:
1,5-Hexadien-3-yne: This compound has a similar structure but differs in the position of the double and triple bonds.
Cyclohexa-1,3-diene: This compound contains only double bonds and lacks the triple bond present in this compound.
Butadienylacetylene: This compound is another example of a molecule with both double and triple bonds but has a different arrangement of these bonds
Eigenschaften
CAS-Nummer |
10420-90-3 |
|---|---|
Molekularformel |
C6H6 |
Molekulargewicht |
78.11 g/mol |
IUPAC-Name |
(3E)-hexa-1,3-dien-5-yne |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1,4-6H,2H2/b6-5+ |
InChI-Schlüssel |
OGWJYLKDZYZYBA-AATRIKPKSA-N |
SMILES |
C=CC=CC#C |
Isomerische SMILES |
C=C/C=C/C#C |
Kanonische SMILES |
C=CC=CC#C |
Siedepunkt |
83.5 °C |
melting_point |
-81.0 °C |
Synonyme |
1,3-Hexadien-5-yne. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


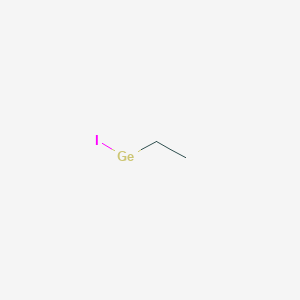
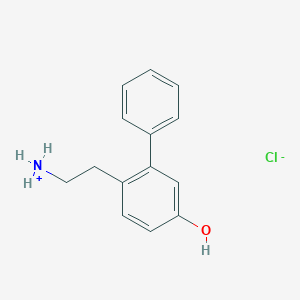
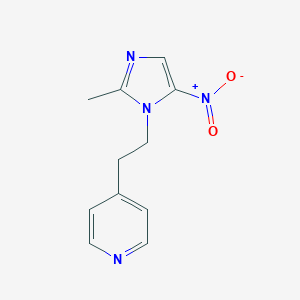

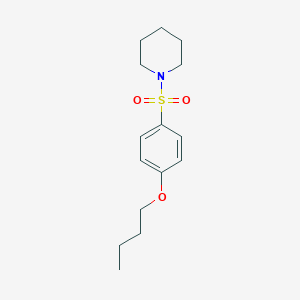
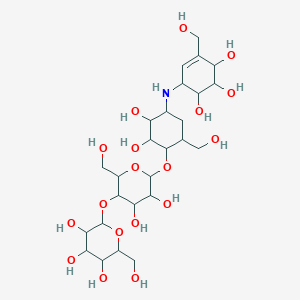
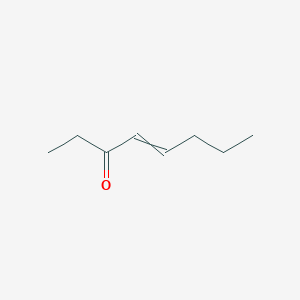

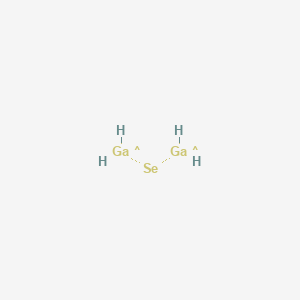
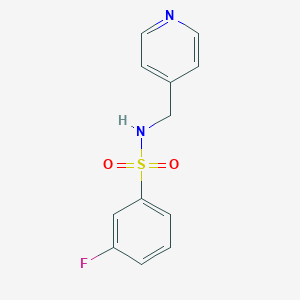
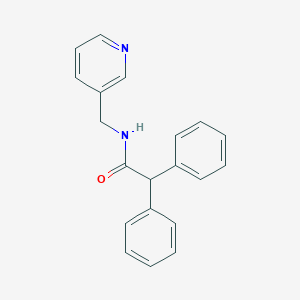
![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
